

Allitinib IC50 values EGFR ErbB2 verification

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Compound Focus: Allitinib tosylate

CAS No.: 1050500-29-2

Cat. No.: S001612

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IC50 Values and Key Characteristics

The table below consolidates the primary inhibitory data for Allitinib (and its tosylate salt) from the search results.

Target	Reported IC50 Value	Additional Context
EGFR (ErbB1)	0.5 nM [1] [2] [3]	Potent activity against wild-type EGFR [4].
ErbB2 (HER2)	3.0 nM [1] [2] [3]	More effective in ErbB2-overexpressing models [1] [4].
EGFR L858R/T790M	12 nM [1] [2] [3]	Key activity against a common double mutant associated with drug resistance [1].
ErbB4 (HER4)	0.8 nM [1] [2]	Also a target, though the primary focus is on EGFR/ErbB2 [1].

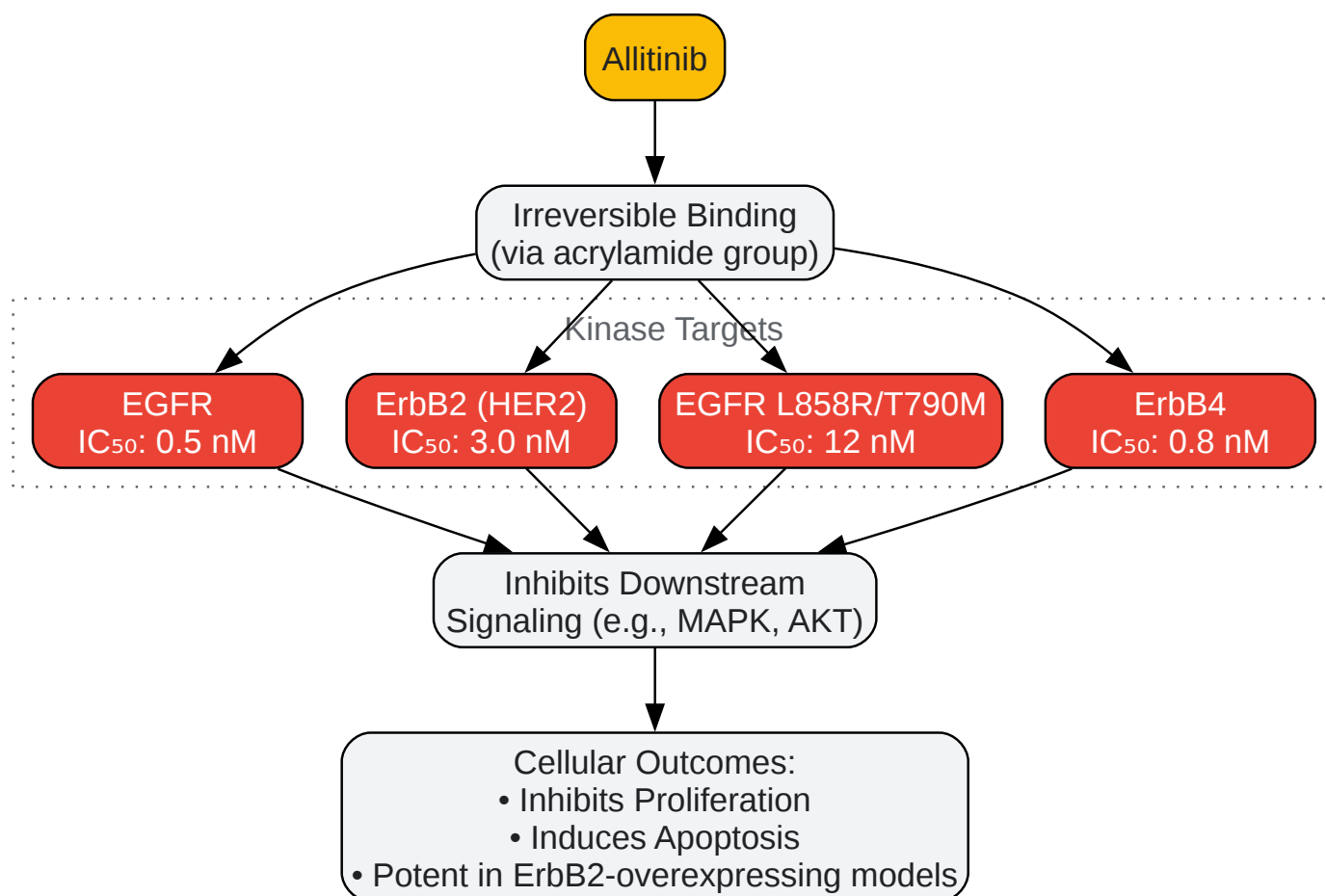
Allitinib is characterized as an **irreversible inhibitor** [5] [2] [3]. Its molecular design features an **α,β -unsaturated carbonyl (acrylamide) group** that forms a permanent covalent bond with cysteine residues (Cys797 in EGFR and Cys805 in ErbB2) in the ATP-binding pocket of these kinases via a Michael addition reaction [5] [4]. This mechanism is a key differentiator from reversible inhibitors like lapatinib [5].

Experimental Evidence and Methodology

The search results provide insights into the experimental protocols used to generate the IC50 data, which is crucial for your comparison guide.

- **In Vitro Kinase Assay:** The primary method for determining IC50 values involved **tyrosine kinase assays** [1] [3]. The protocol typically uses 96-well ELISA plates pre-coated with a poly (Glu,Tyr) substrate. The reaction mixture includes ATP solution and the kinase enzyme. Allitinib, diluted in DMSO, is added at various concentrations. After incubation, phosphorylated tyrosine is detected using an anti-phosphotyrosine antibody, followed by a horseradish peroxidase-conjugated secondary antibody and a colorimetric substrate. The IC50 value is calculated from the concentration-response curve of inhibition rate [1].
- **Cellular Activity:** Beyond purified enzyme assays, Allitinib demonstrates potent activity in cell-based models:
 - It effectively suppresses EGFR phosphorylation in cells harboring the EGFR T790M/L858R mutation and blocks the growth of NCI-H1975 cells (which carry this mutation) in a concentration-dependent manner [1] [3].
 - It inhibits the phosphorylation of EGFR, ErbB2, and their downstream signaling pathways (like MAPK and AKT) in various human cancer cell lines, including A549 (lung), Calu-3 (lung), and SK-OV-3 (ovarian) [1].
 - The compound shows **over 3000-fold selectivity** for the ErbB family kinases over other kinase families, such as PDGFR, KDR, and c-Met, highlighting its specificity [1] [3].

The following diagram illustrates the core mechanism of action and key experimental findings for Allitinib.



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Comparison with Lapatinib

A direct comparison with **lapatinib**, a first-generation reversible EGFR/ErbB2 inhibitor, is highlighted in the literature:

- **Potency:** Allitinib is reported to be **approximately 500-fold more potent** than lapatinib in enzymatic assays [1] [3].
- **Efficacy in Models:** In ErbB2-overexpressing xenograft models (e.g., SK-OV-3), Allitinib demonstrated superior efficacy in preventing tumor growth compared to lapatinib when administered at the same dose and schedule [1].

Critical Considerations for Researchers

When evaluating this data for a professional comparison guide, please consider the following:

- **Clinical Status:** Allitinib has been evaluated in clinical trials in China for solid tumors, and one study notes "significant interpatient variability" in its pharmacokinetics, suggesting that dose modifications may be necessary [5].
- **Metabolism and Bioavailability:** The drug is metabolized by cytochrome P450s (CYPs) and epoxide hydrolase [5]. A preclinical study in rats indicated a low oral bioavailability of 5.7%, potentially linked to first-pass metabolism and/or poor solubility [5].
- **Form Distinction:** Be aware that data may refer to either the free base (Allitinib, CAS# 897383-62-9) or the tosylate salt (**Allitinib tosylate**, CAS# 1050500-29-2), which are different chemical forms with distinct molecular weights and solubilities [1] [2] [4].

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References

1. tosylate | Allitinib | FLT | TargetMol EGFR [targetmol.com]
2. Allitinib (AST-1306) | Irreversible EGFR/ErbB2 Inhibitor [medchemexpress.com]
3. Allitinib tosylate | EGFR inhibitor - Selleck Chemicals [selleckchem.com]
4. AST-1306 (TsOH) | CAS#:1050500-29-2 | Chemsrsc [chemsrc.com]
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